(E)-4-[2-Hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid
(E)-4-[2-Hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid
Brand Name:
Vulcanchem
CAS No.:
142386-67-2
VCID:
VC0141082
InChI:
InChI=1S/C37H56O12/c1-20-12-11-13-28(45-9)35(48-36(43)29(46-10)18-21(2)17-23(4)33(41)22(3)16-20)25(6)34(42)26(7)37(44)19-30(24(5)27(8)49-37)47-32(40)15-14-31(38)39/h11-15,17-18,22-28,30,33-35,41-42,44H,16,19H2,1-10H3,(H,38,39)/b13-11-,15-14+,20-12+,21-17+,29-18+
SMILES:
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)O)O)OC)C
Molecular Formula:
C37H56O12
Molecular Weight:
692.8 g/mol
(E)-4-[2-Hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid
CAS No.: 142386-67-2
Main Products
VCID: VC0141082
Molecular Formula: C37H56O12
Molecular Weight: 692.8 g/mol
CAS No. | 142386-67-2 |
---|---|
Product Name | (E)-4-[2-Hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid |
Molecular Formula | C37H56O12 |
Molecular Weight | 692.8 g/mol |
IUPAC Name | (E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid |
Standard InChI | InChI=1S/C37H56O12/c1-20-12-11-13-28(45-9)35(48-36(43)29(46-10)18-21(2)17-23(4)33(41)22(3)16-20)25(6)34(42)26(7)37(44)19-30(24(5)27(8)49-37)47-32(40)15-14-31(38)39/h11-15,17-18,22-28,30,33-35,41-42,44H,16,19H2,1-10H3,(H,38,39)/b13-11-,15-14+,20-12+,21-17+,29-18+ |
Standard InChIKey | CDQPAZYLCCBGFZ-OQZXXLNXSA-N |
Isomeric SMILES | CC1C/C(=C/C=C\C(C(OC(=O)/C(=C\C(=C\C(C1O)C)\C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C |
SMILES | CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)O)O)OC)C |
Canonical SMILES | CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)O)O)OC)C |
Synonyms | PD 118576-A1 PD-118,576-A1 |
PubChem Compound | 6438747 |
Last Modified | Nov 09 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume